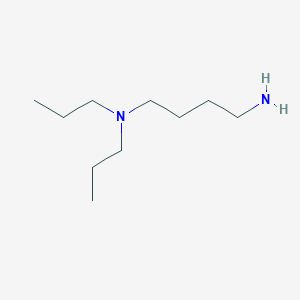![molecular formula C21H19N3O3S B2877337 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 338392-21-5](/img/structure/B2877337.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H19N3O3S . This indicates that it contains 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.453 g/mol . It’s recommended to be stored in a dry, sealed place . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthesis and Antimicrobial Activity
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide and its derivatives are actively researched for their antimicrobial properties. Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, showcasing considerable antibacterial activity. This research implies the compound's potential in developing new antimicrobial agents, highlighting its significance in addressing antibiotic resistance (Patel & Agravat, 2009).
Computational Analysis for Anti-tuberculosis
Coleman, Tims, and Rathbone (2003) conducted a computational QSAR analysis on a series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds. This analysis helps in understanding the structural basis of the compound's activity against tuberculosis, paving the way for designing more effective anti-tuberculosis drugs (Coleman, Tims, & Rathbone, 2003).
Anticancer Drug Potential
Zhou et al. (2008) described the synthesis and biological evaluation of a compound similar in structure, showing significant antitumor activity in vivo. This work underscores the potential of such compounds in cancer therapy, especially as orally active histone deacetylase inhibitors (Zhou et al., 2008).
Development of Analgesic and Anti-inflammatory Agents
Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives derived from the compound revealed potent anti-inflammatory and analgesic activities. These findings suggest the compound's utility in developing new pain management and anti-inflammatory therapies (Abu‐Hashem et al., 2020).
Enzyme Inhibitory Activities
Kucukoglu et al. (2016) studied the cytotoxic and carbonic anhydrase inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, related to the compound in focus. Such enzyme inhibitory activities are crucial for understanding the compound's mechanism of action and its application in treating various diseases (Kucukoglu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)23-20-12-11-17(13-22-20)28-19-6-4-3-5-18(19)21(26)24-15-7-9-16(27-2)10-8-15/h3-13H,1-2H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINMFTZKPYPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)


![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)